6-O-Desmethyl Donepezil-d5 6-O-Desmethyl Donepezil-d5 A labeled metabolite of Donepezil, an inhibitor of acetylcholinesterase.
A labelled metabolite of Donepezil. Donepezil is a medication that is used for the treatment of patients with Alzheimer's disease. It can help improve memory and awareness of patients.
Brand Name: Vulcanchem
CAS No.: 1189443-74-0
VCID: VC0196584
InChI: InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
SMILES: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Molecular Formula: C23H22NO3D5
Molecular Weight: 370.56

6-O-Desmethyl Donepezil-d5

CAS No.: 1189443-74-0

Cat. No.: VC0196584

Molecular Formula: C23H22NO3D5

Molecular Weight: 370.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-O-Desmethyl Donepezil-d5 - 1189443-74-0

CAS No. 1189443-74-0
Molecular Formula C23H22NO3D5
Molecular Weight 370.56
IUPAC Name 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Appearance Off-White to Pale-Yellow Solid
Melting Point 54-56°C

Chemical Identity and Structure

Basic Chemical Information

6-O-Desmethyl Donepezil-d5 is identified by CAS number 1189443-74-0 and possesses distinct chemical and structural properties that make it valuable for analytical applications . The compound's full chemical name is 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one . It is also known as 6-Hydroxy-5-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one, which highlights its structural relationship to donepezil while noting the deuterium labeling on the phenyl ring .

Table 1: Chemical Properties of 6-O-Desmethyl Donepezil-d5

PropertyValue
CAS Number1189443-74-0
Molecular FormulaC23H22D5NO3
Molecular Weight370.5 g/mol
Accurate Mass370.2305
Purity (typical)>95% (HPLC)

Structural Characteristics

The structure of 6-O-Desmethyl Donepezil-d5 features five deuterium atoms substituted on the phenyl ring, which distinguishes it from the non-deuterated form . This specific isotopic labeling pattern is critical for its function as an internal standard in mass spectrometry applications. The compound retains the core structural elements of donepezil but features a hydroxyl group at the 6-position instead of a methoxy group, making it a desmethyl derivative .

The compound can be represented by its SMILES notation: [2H]c1c([2H])c([2H])c(CN2CCC(CC3Cc4cc(OC)c(O)cc4C3=O)CC2)c([2H])c1[2H] . Its InChI representation is also available: InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D .

Relationship to Donepezil

Pharmacological Context

Analytical Applications

Use as Internal Standard in LC-MS/MS

6-O-Desmethyl Donepezil-d5 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of donepezil in biological samples . The deuterium labeling provides the compound with nearly identical chemical properties to the analyte of interest while being distinguishable by mass spectrometry due to the mass difference . This makes it particularly valuable for multiple-reaction-monitoring (MRM) analyses in positive electrospray ionization mode .

Recent research has demonstrated the utility of this compound in ultrafast LC-MS/MS methods that can rapidly quantify donepezil in human plasma samples . These methods utilize high-resolution monolithic columns under gradient and flexible flowrate conditions to achieve baseline separation between donepezil and interfering peaks within just 1.5 minutes .

Applications in Pharmaceutical Research

The compound is specifically utilized in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) related to donepezil . It provides a reliable reference standard for ensuring the quality and consistency of donepezil formulations .

Table 2: Analytical Applications of 6-O-Desmethyl Donepezil-d5

ApplicationDescription
Internal StandardUsed in LC-MS/MS methods for quantification of donepezil
Method DevelopmentReference standard for developing analytical methods
Quality ControlUsed in QC processes for donepezil formulations
Bioequivalence StudiesSupports BE studies comparing donepezil formulations
Metabolite ProfilingHelps identify and quantify donepezil metabolites

Role in Bioequivalence Studies

Pharmacokinetic Analysis

6-O-Desmethyl Donepezil-d5 has played a critical role in bioequivalence studies comparing different formulations of donepezil hydrochloride . These studies typically involve randomized, crossover designs where healthy volunteers receive single oral doses of both test and reference formulations of donepezil . The pharmacokinetic parameters derived from such studies include maximum plasma concentration (Cmax), time-to-maximum concentration (Tmax), area under the plasma concentration-time curve (AUC0-t), apparent elimination half-life (t1/2), and the terminal elimination rate constant (ke) .

Table 3: Representative Pharmacokinetic Parameters from Donepezil Bioequivalence Studies

ParameterFasted State (mean ± % RSD)Fed State (mean ± % RSD)
TestReference
Cmax (ng/mL)21.11 ± 5.5421.77 ± 5.52
Tmax (h)2.49 ± 1.452.67 ± 1.32
t1/2 (h)43.00 ± 11.6541.73 ± 10.18
AUC0-72 (h- ng/mL)505.17 ± 227.29561.48 ± 119.80
Kel (h-1)0.02 ± 0.000.02 ± 0.00

Analytical Method Efficiency

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